Product packaging for 5-Methylheptane-3-sulfonamide(Cat. No.:)

5-Methylheptane-3-sulfonamide

Cat. No.: B13521143
M. Wt: 193.31 g/mol
InChI Key: OQMFDLBZSLLNPO-UHFFFAOYSA-N
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Description

5-Methylheptane-3-sulfonamide is a synthetic aliphatic sulfonamide offered as a high-purity compound for chemical and biochemical research. Sulfonamides are a significant class of organic molecules known for their versatile applications in scientific discovery. Unlike many well-documented aromatic sulfonamides, which are known for their antibacterial properties, aliphatic sulfonamides like this compound represent an area for further exploration. Researchers are investigating novel sulfonamides for various applications, including their potential as key intermediates in organic synthesis, their role in the development of new catalytic systems, and their use in studying molecular interactions. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the specific scientific literature for potential applications of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19NO2S B13521143 5-Methylheptane-3-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H19NO2S

Molecular Weight

193.31 g/mol

IUPAC Name

5-methylheptane-3-sulfonamide

InChI

InChI=1S/C8H19NO2S/c1-4-7(3)6-8(5-2)12(9,10)11/h7-8H,4-6H2,1-3H3,(H2,9,10,11)

InChI Key

OQMFDLBZSLLNPO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(CC)S(=O)(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Methylheptane 3 Sulfonamide

Retrosynthetic Analysis and Strategic Disconnection Approaches for 5-Methylheptane-3-sulfonamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection strategies are considered, focusing on the formation of the sulfonamide (S-N) bond and the carbon-sulfur (C-S) bond.

S-N Bond Disconnection: This is the most common and direct approach for sulfonamide synthesis. The disconnection of the bond between the sulfur atom and the nitrogen atom of the amide group leads to two key synthons: a 5-methylheptane-3-sulfonyl cation equivalent and an ammonia anion equivalent. In practice, these correspond to the electrophilic precursor 5-methylheptane-3-sulfonyl chloride and a nucleophilic ammonia source. This strategy is widely employed due to the high reactivity of sulfonyl chlorides with amines. ucl.ac.uknih.gov

C-S Bond Disconnection: An alternative strategy involves the disconnection of the bond between the C3 carbon of the heptane (B126788) backbone and the sulfur atom. This approach identifies a 5-methylheptan-3-yl synthon (e.g., an organometallic reagent or an alkene) and a sulfonamoyl synthon (-SO₂NH₂). This pathway is characteristic of more modern, transition-metal-catalyzed coupling reactions, which allow for the convergent synthesis of sulfonamides from distinct carbon and sulfur-nitrogen fragments. nih.gov

The S-N bond disconnection is generally preferred for its reliability and the wealth of established protocols. However, the C-S disconnection offers greater flexibility, particularly when constructing complex molecules or when the required sulfonyl chloride is difficult to prepare.

Exploration and Optimization of Established Sulfonamide Synthesis Routes for this compound

Established methods for sulfonamide synthesis are robust and have been refined over many years. These can be readily applied to the preparation of this compound.

The traditional and most straightforward synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. ucl.ac.uk For the synthesis of the primary sulfonamide this compound, the corresponding 5-methylheptane-3-sulfonyl chloride is reacted with ammonia or an ammonia equivalent.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com The preparation of the requisite 5-methylheptane-3-sulfonyl chloride is a critical preceding step, often achieved through the oxidative chlorination of the corresponding thiol (5-methylheptane-3-thiol). nih.gov While effective, challenges associated with this method include the handling and stability of the sulfonyl chloride intermediate, which can be reactive and sensitive to moisture. acs.org

Parameter Description Typical Reagents/Conditions References
Sulfonylating Agent The electrophilic sulfur precursor.5-Methylheptane-3-sulfonyl chloride ucl.ac.ukcbijournal.com
Amine Source The nucleophile providing the nitrogen atom.Aqueous ammonia, Ammonium hydroxide (B78521) rsc.org
Base Neutralizes HCl byproduct.Pyridine, Triethylamine (TEA) cbijournal.comresearchgate.net
Solvent Medium for the reaction.Dichloromethane (DCM), Tetrahydrofuran (THF) cbijournal.com
Temperature Reaction temperature.0 °C to room temperature cbijournal.com

To circumvent the isolation of potentially unstable sulfonyl chlorides, one-pot methods starting from thiols or disulfides have been developed. researchgate.net These methods combine the oxidation of the sulfur species and the subsequent amination into a single synthetic operation.

In a typical procedure, 5-methylheptane-3-thiol or its corresponding disulfide, bis(5-methylheptan-3-yl) disulfide, is subjected to oxidative chlorination in situ. nih.gov A variety of reagents can accomplish this transformation, including hydrogen peroxide in combination with thionyl chloride (SOCl₂) or 1,3-dichloro-5,5-dimethylhydantoin (DCH). researchgate.netorganic-chemistry.org The resulting sulfonyl chloride is not isolated but is immediately reacted with an excess of an amine to furnish the desired sulfonamide. organic-chemistry.org This approach is highly efficient, often characterized by short reaction times and high yields. researchgate.net Electrochemical methods have also emerged, enabling the direct oxidative coupling of thiols and amines driven by electricity, which represents an environmentally benign alternative. nih.gov

Starting Material Oxidizing/Chlorinating System Key Features References
ThiolH₂O₂ / SOCl₂Highly reactive, fast reaction times, mild conditions. organic-chemistry.org
Thiol or Disulfide1,3-dichloro-5,5-dimethylhydantoin (DCH)One-pot synthesis, high efficiency, room temperature operation. researchgate.net
ThiolElectrochemical Anodic OxidationDriven by electricity, no sacrificial reagents, forms H₂ as a byproduct. nih.gov

Development of Novel and Stereoselective Synthetic Pathways for this compound

Recent advances in organic synthesis have introduced novel catalytic and stereoselective methods that offer new possibilities for the synthesis of complex sulfonamides like this compound.

Transition metal catalysis provides a powerful means to construct C-S and S-N bonds under mild conditions with high functional group tolerance. nih.gov Palladium- and copper-catalyzed reactions are particularly prominent.

Palladium-Catalyzed Sulfonylation: This approach can involve the cross-coupling of an organoboron reagent, such as a 5-methylheptan-3-yl boronic acid, with a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). nih.govorganic-chemistry.org The resulting sulfinate can then be converted to the sulfonamide in a one-pot process. organic-chemistry.org This method is highly regioselective and allows access to substitution patterns that are difficult to achieve through traditional methods. nih.gov

Copper-Catalyzed Sulfonylation: Copper catalysis can be used in three-component reactions that couple an aryl or alkyl radical precursor, an amine, and a sulfur dioxide source. acs.org Synergistic photoredox and copper catalysis has enabled the synthesis of sulfonamides from various precursors at room temperature, accommodating even weakly nucleophilic amines. acs.orgthieme-connect.com A hypothetical route for this compound could involve a radical precursor derived from a corresponding carboxylic acid or halide.

These catalytic methods represent the cutting edge of sulfonamide synthesis, enabling the convergent and efficient assembly of complex structures from simple building blocks. thieme-connect.com

The structure of this compound contains two chiral centers at the C3 and C5 positions. Consequently, the molecule can exist as four distinct stereoisomers (two pairs of enantiomers). The development of stereoselective synthetic pathways is therefore crucial for accessing enantiopure forms, which is often a requirement for pharmaceutical applications.

Several strategies can be envisioned for the asymmetric synthesis of a specific stereoisomer of this compound:

Chiral Auxiliaries: A chiral auxiliary, such as (-)-quinine, can be used to direct the stereoselective formation of a related chiral sulfinamide, which can then be oxidized to the target sulfonamide. nih.gov

Catalytic Asymmetric Synthesis: Enantioselective synthesis can be achieved through transition-metal-catalyzed reactions that employ chiral ligands. For instance, asymmetric hydroamination of allenes has been used to create axially chiral sulfonamides, demonstrating the potential for catalyst-controlled stereoselection in C-N bond formation. acs.org Similarly, asymmetric methods for the synthesis of chiral sulfinate esters, which are versatile precursors to other chiral sulfur compounds, have been developed using organocatalysts. nih.gov

Kinetic Resolution: A racemic mixture of a synthetic intermediate, such as a chiral sulfoxide, can be resolved through enantioselective oxidation, where one enantiomer is converted to the sulfone at a much faster rate than the other, leaving the desired enantiomer of the precursor enriched. acs.org

These advanced methods provide the tools necessary to control the three-dimensional structure of the final molecule, enabling the synthesis of specific, enantiopure stereoisomers of this compound. chemrxiv.org

Application of Modern Synthetic Techniques (e.g., Microwave-Assisted Synthesis, Flow Chemistry)

The synthesis of sulfonamides, including this compound, has been significantly advanced by the adoption of modern techniques such as microwave-assisted synthesis and flow chemistry. These methods offer considerable advantages over traditional batch processing, including drastically reduced reaction times, improved yields, enhanced safety profiles, and greater scalability.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov In the context of sulfonamide synthesis, it provides rapid, uniform heating of the reaction mixture, often leading to cleaner reactions and higher purity products. A notable microwave-assisted approach involves the direct synthesis of sulfonamides from sulfonic acids or their corresponding sodium salts, thereby avoiding the isolation of sensitive sulfonyl chloride intermediates. organic-chemistry.org

This process can be conceptualized for this compound in a two-step microwave protocol. First, the corresponding 5-methylheptane-3-sulfonic acid would be activated. An activating agent, such as 2,4,6-trichloro- thieme-connect.comresearchgate.netoup.com-triazine (TCT), is added to a solution of the sulfonic acid and a base like triethylamine in a suitable solvent (e.g., acetone). This mixture is subjected to microwave irradiation. organic-chemistry.orguniss.it In the second step, after removal of any precipitate, an amine source (e.g., ammonia or an amine) and an aqueous base are added, and the mixture is again irradiated with microwaves. uniss.it This second irradiation drives the formation of the final this compound product. The entire process is remarkably fast, with each microwave step often completed in minutes. organic-chemistry.org

The key advantages of this technique are the significant reduction in reaction time compared to conventional heating methods and often higher yields. organic-chemistry.org

Interactive Table 1: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Several hours to days 10 - 40 minutes organic-chemistry.orguniss.it
Temperature Varies, often requires high temperatures Controlled, rapid heating (e.g., 50-80°C) organic-chemistry.orguniss.it
Yield Moderate to good Good to excellent nih.govorganic-chemistry.org
Intermediate Isolation Often requires isolation of sulfonyl chloride Avoided, one-pot or two-step protocol organic-chemistry.org

| Energy Efficiency | Lower | Higher (targeted heating) |

Flow Chemistry

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for highly exothermic or hazardous reactions, such as the formation of sulfonyl chlorides. rsc.org

A potential continuous flow protocol for the synthesis of this compound could begin with the oxidative chlorination of a 5-methylheptane-3-thiol or its corresponding disulfide. rsc.org The starting material, dissolved in a suitable solvent, would be pumped and mixed with an oxidizing and chlorinating agent (e.g., 1,3-dichloro-5,5-dimethylhydantoin) in a flow reactor. rsc.org The precise control of residence time (the time reactants spend in the reactor) and temperature ensures the efficient and safe formation of the 5-methylheptane-3-sulfonyl chloride intermediate. This intermediate stream would then be merged with a stream containing an amine and a base in a second reactor to form the final sulfonamide product.

This approach improves safety by minimizing the accumulation of energetic intermediates and allows for rapid optimization and scalability by simply adjusting flow rates and run times. rsc.orgresearchgate.net The small reactor volumes and short residence times can lead to exceptionally high space-time yields. rsc.org

Purification and Isolation Protocols for this compound and its Intermediates

The effective purification and isolation of this compound and its synthetic intermediates are critical for obtaining a product of high purity. Standard laboratory techniques, including recrystallization, extraction, and chromatography, are employed for this purpose.

Recrystallization

Recrystallization is a common method for purifying solid organic compounds. For sulfonamides, a suitable solvent system is chosen in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A historical method for purifying sulfathiazole involves using aqueous isopropanol (e.g., isopropanol containing 15-40% water). google.com The crude solid is dissolved in the hot solvent mixture, filtered to remove insoluble impurities, and then allowed to cool slowly, inducing the formation of pure crystals. The crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried. google.com This process is effective for removing impurities that have different solubility profiles from the target compound.

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. In the context of sulfonamide synthesis, extraction is crucial for the initial work-up of the reaction mixture. For instance, after the reaction is complete, the mixture can be diluted with an organic solvent like ethyl acetate and washed sequentially with water, an acidic solution (e.g., dilute HCl) to remove basic impurities, and a basic solution (e.g., aqueous Na2CO3) to remove acidic impurities and unreacted starting materials. uniss.it The sulfonamides can be partitioned into a glycine buffer and then re-extracted into an organic solvent like methylene chloride after pH adjustment.

Chromatographic Methods

Chromatography is an indispensable tool for the purification of sulfonamides and the isolation of their intermediates, offering high-resolution separation.

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring reaction progress and identifying the components in a mixture. A silica gel plate is often used as the stationary phase, and visualization can be achieved using UV light after treatment with a fluorescent agent like fluorescamine.

Preparative High-Performance Liquid Chromatography (HPLC): For isolating highly pure samples, preparative HPLC is the method of choice. A reverse-phase C8 or C18 column is commonly used. rjptonline.org The crude product is dissolved in a suitable solvent and injected into the HPLC system. A mobile phase, typically a mixture of acetonitrile and water or methanol and water, is pumped through the column to elute the components at different rates. rjptonline.org Fractions containing the pure compound are collected, and the solvent is removed by evaporation.

Supercritical Fluid Chromatography (SFC): SFC is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is particularly effective for separating complex mixtures of sulfonamides. oup.comresearchgate.net A typical separation might involve coupling a silica column with an aminopropyl column and using a methanol-CO2 gradient as the mobile phase. oup.comresearchgate.net Temperature and pressure are critical parameters that can be adjusted to optimize selectivity and resolution. oup.com

Interactive Table 2: Chromatographic Purification Techniques for Sulfonamides

Technique Stationary Phase Typical Mobile Phase Application
TLC Silica Gel Ethyl Acetate / Hexane Reaction Monitoring, Purity Check
Preparative HPLC C8 or C18 Silica Acetonitrile / Water Gradient High-Purity Isolation rjptonline.org
SFC Silica, Aminopropyl Methanol / CO₂ Gradient High-Resolution Separation oup.comresearchgate.net

| Column Chromatography | Silica Gel | Dichloromethane / Methanol | Bulk Purification |

Comprehensive Structural Elucidation and Physicochemical Characterization of 5 Methylheptane 3 Sulfonamide

High-Resolution Spectroscopic Analysis

Spectroscopic methods are indispensable for determining the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Confirmation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Would be used to identify the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (ratio of protons). This would help in confirming the presence of the ethyl, methyl, and heptane (B126788) chain protons and their relative positions.

¹³C NMR: Would reveal the number of unique carbon environments within the molecule, distinguishing between the aliphatic carbons of the heptane chain and the carbon atoms adjacent to the sulfonamide group.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments would be crucial to establish the connectivity between protons and carbons, confirming the precise arrangement of the methyl group at the 5-position and the sulfonamide group at the 3-position of the heptane backbone.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

These vibrational spectroscopy techniques are used to identify the functional groups present in a molecule.

IR Spectroscopy: Would be expected to show characteristic absorption bands for the N-H stretching of the sulfonamide group (typically around 3300-3200 cm⁻¹), the asymmetric and symmetric S=O stretching vibrations (around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively), and C-H stretching and bending vibrations of the alkyl chain.

Raman Spectroscopy: Would provide complementary information, particularly for the symmetric vibrations of the sulfonyl group and the carbon backbone.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

HRMS is a powerful tool for determining the exact molecular formula of a compound and for obtaining structural information through fragmentation patterns.

Molecular Formula Determination: By providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion, HRMS would confirm the elemental composition of 5-Methylheptane-3-sulfonamide (C₈H₁₉NO₂S).

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum would offer insights into the structure of the molecule. For instance, cleavage of the C-S and S-N bonds would be expected, leading to characteristic fragment ions that could be used to piece together the molecular structure.

X-ray Crystallography for Solid-State Conformation and Crystal Packing Analysis

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information. This technique would elucidate bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the connectivity and stereochemistry. Furthermore, it would reveal how the molecules are arranged in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the sulfonamide group.

Conformational Analysis via Advanced Spectroscopic Techniques

The flexibility of the heptane chain allows for multiple possible conformations. Advanced spectroscopic techniques, often in combination with computational modeling, could be used to study the conformational preferences of this compound in solution. Techniques such as variable-temperature NMR could provide insights into the energy barriers between different conformers.

Theoretical and Computational Investigations of 5 Methylheptane 3 Sulfonamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to analyze the electronic properties and predict the reactivity of a molecule from first principles. nih.govijaers.com A common approach involves using a functional, such as B3LYP, with a basis set like 6-311G+(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the lowest energy arrangement of atoms, corresponding to the equilibrium geometry. From this optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be precisely determined. For 5-Methylheptane-3-sulfonamide, particular attention would be paid to the geometry of the sulfonamide group (-SO₂NH₂) and the conformation of the alkyl chain.

Table 1: Predicted Geometric Parameters for Optimized this compound Note: These are representative theoretical values expected from a DFT calculation.

Parameter Atom Pair/Triplet Predicted Value
Bond Length S-O ~1.45 Å
S-N ~1.65 Å
S-C ~1.78 Å
N-H ~1.01 Å
Bond Angle O-S-O ~120°
O-S-N ~108°
C-S-N ~105°

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comtaylorandfrancis.com

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its propensity to donate electrons (nucleophilicity). taylorandfrancis.com The energy of the LUMO (ELUMO) is related to the electron affinity and its ability to accept electrons (electrophilicity). taylorandfrancis.com For sulfonamides, the HOMO is often localized on the sulfonamide group, particularly the nitrogen and oxygen atoms, while the LUMO can be distributed over the sulfur atom and adjacent carbon backbone. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com From these energies, various reactivity descriptors can be calculated. ijaers.com

Table 2: Predicted Electronic Properties and Reactivity Descriptors Note: These are representative theoretical values for an aliphatic sulfonamide.

Descriptor Formula Predicted Value (eV) Interpretation
HOMO Energy (EHOMO) - ~ -7.5 Electron-donating ability
LUMO Energy (ELUMO) - ~ 1.5 Electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMO ~ 9.0 High kinetic stability
Chemical Hardness (η) (ELUMO - EHOMO) / 2 ~ 4.5 Resistance to charge transfer
Chemical Potential (μ) (EHOMO + ELUMO) / 2 ~ -3.0 Electron escaping tendency

| Electrophilicity Index (ω) | μ² / (2η) | ~ 1.0 | Propensity to accept electrons |

The acidity of the sulfonamide group is a critical property. Computational methods can predict the pKa value by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in an aqueous solution. kyushu-u.ac.jp This is typically achieved using a thermodynamic cycle that combines gas-phase quantum chemical energy calculations with the solvation free energies of the protonated and deprotonated species, calculated using a continuum solvation model like the Polarizable Continuum Model (PCM). rowansci.com For sulfonamides, a strong correlation has been observed between the calculated equilibrium S-N bond length of the anion and the experimental pKa value, providing a powerful predictive tool. rsc.orgnih.gov The N-H proton of the sulfonamide group is the most acidic proton, and its pKa is expected to be in the range typical for alkylsulfonamides.

Molecular Dynamics (MD) Simulations of this compound

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior, including conformational changes and interactions with its environment over time. nih.govmdpi.com

The flexible alkyl chain of this compound can adopt numerous conformations. MD simulations can explore these different arrangements by simulating the molecule's movement over nanoseconds or longer. This allows for the identification of the most stable and frequently occurring conformers in a given environment. The choice of solvent is critical, as solute-solvent interactions can significantly influence conformational preferences. researchgate.net For instance, in a polar solvent like water, the molecule might adopt conformations that maximize hydrogen bonding with the sulfonamide group, whereas, in a nonpolar solvent like n-octanol, intramolecular forces might play a more dominant role. Analysis of the trajectories, particularly the dihedral angles along the carbon backbone, reveals the molecule's flexibility.

MD simulations provide a detailed picture of how solvent molecules arrange themselves around the solute. By calculating Radial Distribution Functions (RDFs), one can determine the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. For this compound in water, RDFs would likely show a well-defined solvation shell of water molecules around the polar sulfonamide group, with hydrogen bonds forming with the oxygen and nitrogen atoms.

Furthermore, MD simulations can be used to calculate the solvation free energy, which represents the free energy change when transferring a molecule from the gas phase to a solvent. mdpi.com This value indicates how favorably the molecule interacts with the solvent. Comparing the solvation free energies in different solvents (e.g., water and n-octanol) is crucial for predicting properties like the partition coefficient (logP), a key parameter in pharmacokinetics. epa.gov

Table 3: Representative Solvation Free Energies (ΔGsolv) Note: These are hypothetical values to illustrate relative solubility.

Solvent Predicted ΔGsolv (kcal/mol) Interpretation
Water -4.5 Moderately favorable solvation in a polar protic solvent.
n-Octanol -7.0 Highly favorable solvation in a nonpolar/amphiphilic solvent.

| Chloroform | -6.2 | Favorable solvation in a polar aprotic solvent. |

Molecular Docking and Binding Mode Predictions with Model Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org In the theoretical investigation of this compound, molecular docking simulations are employed to elucidate its potential binding modes within the active sites of model macromolecules. These studies are crucial for understanding the structural basis of its hypothetical biological activity and for guiding the design of new derivatives with enhanced potency and selectivity.

Identification of Potential Binding Pockets and Key Interacting Residues

Hypothetical molecular docking studies of this compound have been performed against various model proteins to identify potential binding pockets and key interacting amino acid residues. One such model is human Carbonic Anhydrase II (CAII), a well-studied enzyme and a common target for sulfonamide-based inhibitors.

The primary binding site for sulfonamides in CAII is the active site cavity containing a catalytic zinc ion (Zn²⁺). The sulfonamide moiety (-SO₂NH₂) of this compound is predicted to directly coordinate with the Zn²⁺ ion, displacing a water molecule. This interaction is a hallmark of sulfonamide binding to carbonic anhydrases.

Beyond the zinc coordination, the aliphatic chain of this compound, specifically the 5-methylheptane group, is predicted to occupy a hydrophobic pocket within the active site. This pocket is lined with nonpolar residues that can form favorable van der Waals and hydrophobic interactions with the ligand.

Key interacting residues identified in a hypothetical docking simulation of this compound with human Carbonic Anhydrase II are summarized in the table below.

Residue Interaction Type Predicted Distance (Å)
His94Coordination with Zn²⁺ (via sulfonamide)2.1
His96Coordination with Zn²⁺ (via sulfonamide)2.0
His119Coordination with Zn²⁺ (via sulfonamide)2.2
Val121Van der Waals3.8
Phe131Van der Waals4.1
Val143Hydrophobic4.0
Leu198Hydrophobic3.9
Thr199Hydrogen Bond (with sulfonamide oxygen)2.9
Trp209Van der Waals4.2

This is a hypothetical data table for illustrative purposes.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Van der Waals, Hydrophobic Interactions)

Hydrogen Bonding: The sulfonamide group is a key player in forming hydrogen bonds. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the nitrogen atom of the sulfonamide can act as a hydrogen bond donor. In the hypothetical binding with CAII, a hydrogen bond is predicted between one of the sulfonamide oxygen atoms and the backbone amide of Thr199.

Van der Waals and Hydrophobic Interactions: The nonpolar 5-methylheptane tail of the molecule is crucial for establishing van der Waals and hydrophobic interactions. researchgate.net The methyl and heptane (B126788) groups are predicted to be in close contact with the side chains of hydrophobic residues such as Val121, Phe131, Val143, and Leu198. These interactions are driven by the exclusion of water molecules from the binding pocket, leading to a thermodynamically favorable association.

A summary of the predicted non-covalent interactions for this compound with a model macromolecule is presented below.

Interaction Type Interacting Groups on this compound Potential Interacting Residues
Zinc CoordinationSulfonamide (-SO₂NH₂)His94, His96, His119
Hydrogen BondingSulfonamide OxygenThr199
Hydrophobic Interactions5-Methylheptane ChainVal121, Val143, Leu198
Van der Waals ForcesEntire MoleculePhe131, Trp209

This is a hypothetical data table for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Derivatives of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound, QSAR models can be hypothetically developed for a series of its derivatives to predict their biological activity and guide the synthesis of new, more potent analogues.

A hypothetical QSAR study would involve designing a set of derivatives of this compound with variations in their chemical structure. For each derivative, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties.

Examples of molecular descriptors that could be used in a QSAR study of this compound derivatives include:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Dipole moment, partial charges on atoms.

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

Once the descriptors are calculated, a mathematical model is built to correlate these descriptors with the experimentally determined (or hypothetically assigned) biological activity of the derivatives. Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used for this purpose.

A hypothetical QSAR model for a series of this compound derivatives might take the following form:

pIC₅₀ = β₀ + β₁(LogP) + β₂(Dipole Moment) + β₃(Molecular Weight)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), and β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

Mechanistic Studies of 5 Methylheptane 3 Sulfonamide S Interactions in Biochemical Systems Non Clinical Focus

Investigation of Enzyme Inhibition Mechanisms in Recombinant Protein Systems (e.g., Dihydropteroate (B1496061) Synthetase, Carbonic Anhydrase)

The sulfonamide moiety is the basis for several classes of enzyme inhibitors. nih.gov The inhibitory activity of compounds like 5-Methylheptane-3-sulfonamide is predicated on the interactions of its sulfonamide group with the active sites of specific enzymes. Two of the most significant targets for sulfonamides are dihydropteroate synthetase (DHPS) and carbonic anhydrase (CA). nih.govpexacy.com

Dihydropteroate Synthetase (DHPS): In many bacteria, DHPS is a crucial enzyme in the folate biosynthesis pathway, which is essential for synthesizing nucleotides and, consequently, DNA. wikipedia.orgpatsnap.com Sulfonamides act as antimicrobial agents by inhibiting this enzyme. patsnap.com They function as structural analogs of the natural substrate, para-aminobenzoic acid (PABA), and interfere with the synthesis of dihydrofolic acid. nih.govpexacy.com The acquisition of sulfonamide-resistant DHPS enzymes (Sul) can confer resistance to these drugs in bacteria. biorxiv.org

Carbonic Anhydrase (CA): CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com They are vital in numerous physiological processes. mdpi.comnih.gov Sulfonamides are potent inhibitors of various CA isoforms. pexacy.commdpi.comnih.gov The inhibition mechanism is a cornerstone of their therapeutic applications in conditions like glaucoma and epilepsy. mdpi.com The interaction involves the sulfonamide group binding directly to the zinc ion (Zn(II)) that is essential for the enzyme's catalytic activity. nih.govnih.govmdpi.com

Kinetic studies are fundamental to quantifying the inhibitory potency of a compound. The inhibitory constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are key parameters. For this compound, one would expect its inhibitory activity against DHPS and various CA isoforms to fall within the range observed for other aliphatic and aromatic sulfonamides.

Below is an illustrative table of kinetic parameters that might be expected from studies on this compound with recombinant human CA isoforms and bacterial DHPS.

Enzyme TargetInhibitorKᵢ (nM)IC₅₀ (nM)
hCA I (human)This compound95.5150.0
hCA II (human)This compound15.225.0
E. coli DHPSThis compound2,5005,200
Acetazolamide (Control)hCA II (human)12.0-
Sulfadiazine (Control)E. coli DHPS2,500-
This table presents hypothetical data based on typical values for sulfonamide inhibitors to illustrate potential efficacy. nih.govnih.gov

The data demonstrates that sulfonamides can be highly effective, often nanomolar, inhibitors of their target enzymes. nih.gov The potency can vary significantly between different CA isoforms, allowing for the potential design of isoform-selective inhibitors. mdpi.com

The mode of inhibition describes how the inhibitor interacts with the enzyme and its substrate.

Dihydropteroate Synthetase (DHPS): Sulfonamides, including presumably this compound, act as competitive inhibitors of DHPS. patsnap.comnih.govdrugbank.com Due to their structural similarity to the PABA substrate, they bind to the same active site on the enzyme, directly competing with PABA. nih.govpexacy.com This binding prevents the formation of dihydropteroate, thereby halting the folic acid synthesis pathway. wikipedia.org

Carbonic Anhydrase (CA): The inhibition of CA by sulfonamides is typically classified as non-competitive . nih.gov The inhibitor does not bind to the same site as the CO₂ substrate but to the catalytic Zn(II) ion. nih.govnih.gov The sulfonamide group (-SO₂NH₂) becomes deprotonated to the sulfonamidate anion (-SO₂NH⁻), which then coordinates to the zinc ion, displacing the zinc-bound hydroxide (B78521) ion that is crucial for catalysis. mdpi.commdpi.com This interaction disrupts the enzyme's catalytic cycle without directly competing with the substrate for its binding site.

Analysis of Molecular Recognition and Binding with Purified Target Proteins

Molecular recognition between a ligand like this compound and its target protein is governed by a combination of factors including shape complementarity, hydrogen bonding, and hydrophobic and electrostatic interactions. ethernet.edu.et Understanding these interactions at a molecular level is crucial for designing more potent and selective inhibitors.

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to measure the binding affinity (often expressed as the dissociation constant, K_D) and the stoichiometry of the interaction (the number of inhibitor molecules that bind to one molecule of the protein). For sulfonamide inhibitors, a 1:1 binding stoichiometry with target enzymes like CA and DHPS is typically observed.

The following table provides hypothetical biophysical data for the interaction of this compound with target proteins.

Protein-Ligand ComplexTechniqueBinding Affinity (K_D) (nM)Stoichiometry (n)
hCA II + this compoundSPR14.81.05
E. coli DHPS + this compoundITC2,6000.98
This table presents hypothetical data to illustrate typical binding characteristics for sulfonamides. nih.govresearchgate.net

A low K_D value indicates high binding affinity. researchgate.net The selective formation of heterodimers can also be studied using these techniques. nih.gov

X-ray crystallography provides detailed three-dimensional structures of protein-ligand complexes, revealing the precise nature of the binding interactions.

Carbonic Anhydrase: In CA-sulfonamide complexes, the deprotonated nitrogen atom of the sulfonamide group forms a coordinate bond with the Zn(II) ion in the active site, creating a tetrahedral coordination geometry. nih.govnih.govmdpi.com This binding displaces a catalytically essential water molecule or hydroxide ion. nih.gov Furthermore, the two oxygen atoms of the sulfonamide group are stabilized by forming a strong hydrogen bond with the backbone amide group of the highly conserved Thr199 residue. mdpi.com The binding of the inhibitor can also induce conformational changes in the protein, particularly in the active site loop containing residues like Leu198, Thr199, and His200, which is important for accommodating the drug molecule. nih.gov

Dihydropteroate Synthetase: In DHPS, the sulfonamide inhibitor occupies the PABA binding pocket. The molecule orients itself so that the sulfonamide group mimics the carboxylic acid of PABA, while the amine group on the aromatic ring (a feature absent in this compound but present in classical sulfa drugs) mimics the PABA amine. The aliphatic nature of this compound suggests its interactions would be dominated by hydrophobic contacts within the active site.

Interaction with DNA and Other Biomolecules in In Vitro Systems

The primary mechanism of action for simple sulfonamides is enzyme inhibition rather than direct interaction with nucleic acids. nih.govpatsnap.com Their biological effect stems from disrupting metabolic pathways essential for bacterial growth. pexacy.com While some complex drug molecules containing sulfonamide groups might be designed to interact with DNA, a simple aliphatic compound like this compound is not expected to be a potent DNA-binding agent. In vitro studies investigating potential interactions would likely involve techniques like circular dichroism, fluorescence quenching assays, or electrophoretic mobility shift assays. Any observed interaction would likely be weak and non-specific, potentially involving electrostatic or hydrophobic forces, rather than the well-defined intercalation or groove-binding seen with dedicated DNA-targeting drugs. ethernet.edu.etresearchgate.net

Derivatization Strategies and Structure Activity Relationship Sar Studies of 5 Methylheptane 3 Sulfonamide

Design Principles for Analog Synthesis based on the 5-Methylheptane-3-sulfonamide Core

The design of analogs based on the this compound scaffold would be guided by systematic structural modifications to probe its interaction with a biological target. The core structure presents three primary regions for modification: the sulfonamide headgroup, the main alkyl chain, and the methyl substituent.

Key Design Principles:

Modification of the Alkyl Chain: The 5-methylheptyl group provides a significant lipophilic tail. Design principles would involve altering its length, branching, and rigidity to optimize hydrophobic interactions within a target's binding pocket.

Chain Length Variation: Synthesizing analogs with shorter (e.g., pentyl, hexyl) or longer (e.g., octyl, nonyl) chains would determine the optimal length for fitting into a specific hydrophobic channel of a target protein.

Branching and Stereochemistry: The existing methyl group at position 5 and the chiral center at position 3 are key features. Analogs would be designed to explore the steric and conformational effects of this branching. This includes synthesizing stereoisomers to determine if a specific configuration ((3R,5S), (3S,5R), etc.) is preferred for activity. The position and size of the alkyl branch could also be varied.

Introduction of Rigidity: Replacing the flexible heptyl chain with cyclic structures (e.g., cyclohexyl, piperidinyl) can lock the conformation, potentially increasing binding affinity by reducing the entropic penalty of binding.

Substitution on the Sulfonamide Moiety: The primary sulfonamide group (-SO₂NH₂) is a critical pharmacophore, often acting as a hydrogen bond donor and acceptor, or as a zinc-binding group in metalloenzymes. nih.gov

N-Alkylation/Arylation: Introducing small alkyl or aryl groups on the nitrogen atom (secondary sulfonamides) can explore additional binding pockets and modify physicochemical properties like solubility and cell permeability. organic-chemistry.org

Acylation: N-acylsulfonamides are known bioisosteres of carboxylic acids and can introduce additional hydrogen bonding opportunities. nih.gov

Fluorination: The selective replacement of hydrogen atoms with fluorine on the alkyl chain is a common strategy to alter metabolic stability, binding affinity (through new polar interactions), and pKa of nearby functional groups. nih.govresearchgate.net

The following table outlines potential analog designs based on these principles.

Modification Site Design Strategy Rationale Example Analogs
Alkyl Chain Vary Chain LengthOptimize hydrophobic interactions5-Methylhexane -3-sulfonamide, 5-Methyloctane -3-sulfonamide
Vary BranchingProbe steric tolerance and chirality4 -Methylheptane-3-sulfonamide, 5-Ethyl heptane-3-sulfonamide, (3R,5S)-5-Methylheptane-3-sulfonamide
Introduce Cyclic MoietiesIncrease rigidity, reduce conformational entropy(1-Cyclohexyl-2-methylpropyl)methanesulfonamide
Sulfonamide Head N-AlkylationExplore new binding pockets, modify polarityN-Methyl-5-methylheptane-3-sulfonamide
N-ArylationIntroduce aromatic interactions (π-stacking)N-Phenyl-5-methylheptane-3-sulfonamide
N-AcylationMimic carboxylic acids, add H-bond acceptorsN-Acetyl-5-methylheptane-3-sulfonamide
Overall Structure FluorinationEnhance metabolic stability, alter electronic properties5-Methyl-1,1-difluoro heptane-3-sulfonamide

Synthetic Pathways for Generating a Diverse Library of this compound Derivatives

A diverse library of derivatives can be generated using established and robust synthetic methodologies for sulfonamide formation. The choice of pathway often depends on the availability of starting materials and the desired modifications.

Classical Synthesis from Sulfonyl Chlorides: The most common method involves the reaction of a sulfonyl chloride with an amine. sci-hub.se For the parent compound, 5-methylheptane-3-sulfonyl chloride would be reacted with ammonia. To generate a library of N-substituted derivatives, the sulfonyl chloride would be reacted with a panel of primary or secondary amines.

Synthesis from Thiols or Disulfides: One-pot procedures exist for the synthesis of sulfonamides directly from thiols or disulfides. researchgate.net These methods typically involve in-situ oxidation to form the sulfonyl chloride intermediate, which then reacts with an amine present in the same vessel. This avoids the isolation of potentially unstable sulfonyl chloride intermediates.

Modern Catalytic Methods:

Copper-Catalyzed Decarboxylative Sulfonylation: A modern approach allows for the synthesis of sulfonamides from readily available carboxylic acids and amines. acs.org This method could potentially be adapted for aliphatic acids, providing a novel entry to the desired scaffold.

Reductive Amination: While the low nucleophilicity of sulfonamides can be a challenge, specialized conditions using reagents like a diiodine-triethylsilane system have been developed for the reductive amination of aldehydes or ketones with sulfonamides to produce N-alkylsulfonamides. researchgate.net

Synthesis of the Alkyl Precursor: The key intermediate, 5-methylheptan-3-ol, can be synthesized via a Grignard reaction between ethylmagnesium bromide and 3-methylpentanal. This alcohol can then be converted to a leaving group (e.g., bromide) and subsequently to the corresponding thiol or sulfonyl chloride needed for the sulfonamide synthesis.

A summary of key synthetic reactions is provided in the table below.

Reaction Type Reactants Product Reference
Classical Sulfonamidation 5-Methylheptane-3-sulfonyl chloride + Primary/Secondary Amine (R¹R²NH)N,N-(R¹,R²)-5-Methylheptane-3-sulfonamide sci-hub.se
Oxidative Sulfonamidation 5-Methylheptane-3-thiol + Oxidizing/Chlorinating Agent + AmineThis compound derivative researchgate.net
Alkylation of Sulfonamides Sulfonamide + Alcohol/TrichloroacetimidateN-Alkylated Sulfonamide sci-hub.se

Elucidation of Key Structural Features Influencing Molecular Interactions and Binding Affinities

The structural features of this compound and its analogs are crucial for determining their binding affinity and selectivity towards a biological target. Without a specific target, the analysis relies on general principles of molecular recognition observed for other sulfonamides.

The Sulfonamide Pharmacophore: The -SO₂NH₂ group is a powerful pharmacophore. The two oxygen atoms are excellent hydrogen bond acceptors, while the N-H protons can act as hydrogen bond donors. In metalloenzymes like carbonic anhydrases, the sulfonamide nitrogen can deprotonate and coordinate directly with the catalytic zinc ion, acting as a potent zinc-binding group (ZBG). nih.govresearchgate.net The geometry and electronic properties of this group are paramount for high-affinity binding.

The Aliphatic Tail (5-Methylheptyl Group): This portion of the molecule primarily engages in van der Waals and hydrophobic interactions. nih.gov

Shape and Conformational Flexibility: The shape of the alkyl chain dictates how well it fits into hydrophobic pockets or channels of a target protein. The flexibility of the chain allows it to adopt various conformations to maximize favorable contacts, but this comes at an entropic cost upon binding.

Chirality and Steric Effects: The stereocenters at positions 3 and 5 will be critical for achieving a precise, low-energy fit. One enantiomer or diastereomer will likely exhibit significantly higher affinity than others due to optimal positioning of the substituents within the binding site. The methyl group provides a specific steric feature that can either be beneficial, by fitting into a small sub-pocket, or detrimental, by clashing with the protein surface.

Contribution of Fluorine: Introducing fluorine atoms can lead to new, favorable interactions. A C-F bond can participate in orthogonal multipolar interactions with carbonyl groups of the protein backbone, enhancing binding affinity. nih.gov

Studies on aliphatic sulfonamides binding to human carbonic anhydrase II (hCA II) have shown that the aliphatic tail can occupy a hydrophobic region of the active site. nih.govresearchgate.net The specific interactions of the tail, including subtle steric and electronic effects from substituents like methyl groups or fluorine, can modulate the binding affinity and, importantly, the selectivity between different enzyme isoforms. nih.gov

Exploration of Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to improve the properties of a lead compound while retaining its biological activity. cambridgemedchemconsulting.comresearchgate.net

Bioisosteric Replacements for the Sulfonamide Group: The sulfonamide group can be replaced by other functionalities that mimic its key electronic and steric properties. This is often done to modulate acidity, polarity, and metabolic stability.

Acylsulfonamides: As mentioned, N-acylsulfonamides are effective bioisosteres for carboxylic acids and can alter the hydrogen bonding pattern. nih.govtcichemicals.com

Sulfoximines and Sulfonimidamides: These are emerging bioisosteres where one of the sulfonyl oxygens is replaced by an imino group (=NR). This introduces a new vector for substitution and can improve physicochemical properties.

Scaffold Hopping for the Aliphatic Chain: Scaffold hopping involves replacing the core molecular framework with a different one that maintains the original orientation of key functional groups. sci-hub.senamiki-s.co.jp For this compound, the flexible and lipophilic 5-methylheptyl chain could be replaced with a variety of other scaffolds to explore new chemical space and improve drug-like properties.

Alicyclic Scaffolds: Replacing the linear chain with a cyclohexane (B81311) or piperidine (B6355638) ring can introduce rigidity, which may enhance binding affinity. The sulfonamide and other substituents can be placed on the ring to mimic the spatial arrangement of the original acyclic compound.

Aromatic/Heterocyclic Scaffolds: While this moves away from a purely aliphatic structure, introducing an aromatic ring (e.g., a phenyl or pyridine (B92270) ring) as the central scaffold can provide a rigid core and allow for interactions such as π-stacking, potentially leading to novel and potent analogs. researchgate.net

The table below lists potential bioisosteric replacements and scaffold hopping ideas.

Strategy Original Moiety Proposed Replacement Rationale
Bioisosterism Primary Sulfonamide (-SO₂NH₂)Acylsulfonamide (-SO₂NHCOR)Mimic carboxylic acid; add H-bond acceptor. nih.gov
Sulfoximine (-S(O)(NR)R')Improve physicochemical properties; new substitution vector.
Scaffold Hopping 5-Methylheptyl Chain4-PropylcyclohexylIntroduce rigidity; maintain lipophilicity. researchgate.net
1-Benzylpiperidin-4-ylIntroduce rigid heterocyclic core and potential for aromatic interactions. namiki-s.co.jp
Bicyclo[1.1.1]pentane (BCP)Serve as a rigid, three-dimensional arene bioisostere. acs.org

Advanced Research Applications and Methodological Contributions of 5 Methylheptane 3 Sulfonamide

Utilization as a Chemical Probe for Exploring Biological Pathways or Enzyme Active Sites

There is no available scientific literature describing the use of 5-Methylheptane-3-sulfonamide as a chemical probe. The sulfonamide functional group is a well-known pharmacophore and has been incorporated into numerous enzyme inhibitors. pexacy.comnih.govijpsjournal.com These compounds often act as mimics of transition states or bind to key residues in enzyme active sites, such as the zinc ion in carbonic anhydrases. tandfonline.com The development of a chemical probe typically involves demonstrating specific and potent interaction with a biological target. researchgate.net For instance, sulfonamide-containing molecules have been designed as inhibitors for enzymes like aminoglycoside N-6'-acetyltransferase, where they serve as mechanistic probes. nih.gov However, no such studies have been published for this compound.

Integration into Supramolecular Chemistry or Coordination Chemistry for Novel Material Development

No specific studies on the integration of this compound into supramolecular or coordination chemistry for novel material development have been found. The sulfonamide group, with its hydrogen bond donor (N-H) and acceptor (S=O) sites, is a valuable motif in crystal engineering and the design of supramolecular assemblies. iucr.orgucc.ie Researchers have successfully used sulfonamides to form predictable hydrogen-bonding networks, creating cocrystals with specific architectures. iucr.org Furthermore, sulfonamide derivatives have been used in the formation of coordination complexes with metals. mdpi.comnih.gov However, the specific compound this compound does not appear in literature related to these fields.

Role as a Synthetic Intermediate in the Preparation of Complex Organic Molecules

While sulfonamides are frequently used as intermediates in organic synthesis, there is no documented evidence of this compound serving this role in the preparation of more complex molecules. researchgate.netnih.govijarsct.co.in The sulfonamide group can act as a protecting group for amines or as a directing group in various chemical transformations. The synthesis of sulfonamides itself is a well-established area of organic chemistry, with common methods involving the reaction of sulfonyl chlorides with amines. researchgate.netwikipedia.org A search for synthetic pathways utilizing this compound as a building block did not yield any results. One commercially available, yet distinct, compound, 4-{[(5-methylheptan-3-yl)amino]methyl}benzene-1-sulfonamide, suggests the potential for incorporating the 5-methylheptylamino moiety into larger structures, but this does not directly involve this compound as an intermediate. chemicalbook.com

Investigation in Catalysis or Asymmetric Synthesis as a Chiral Auxiliary (if applicable)

The structure of this compound contains a chiral center at the 5-position of the heptane (B126788) chain. This inherent chirality suggests a potential application as a chiral auxiliary in asymmetric synthesis. Chiral sulfonamides are known to be effective chiral auxiliaries, directing the stereochemical outcome of reactions. nih.govtandfonline.comjst.go.jp They can be used to synthesize a variety of enantiomerically enriched compounds. acs.orgdicp.ac.cnnih.gov Despite this potential, there are no published studies investigating the use of this compound for this purpose. The synthesis of chiral sulfonamides and their application in asymmetric catalysis is an active area of research, but this specific compound has not been featured. nih.govresearchgate.netacs.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-methylheptane-3-sulfonamide for high purity and yield?

  • Methodological Answer : Synthesis typically involves sulfonylation of 5-methylheptan-3-amine with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine or pyridine). Reaction parameters such as solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios of reactants should be systematically varied to maximize yield. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity. Characterization by 1H^1 \text{H}/13C^{13} \text{C}-NMR and HPLC-MS is recommended to confirm structural integrity .

Q. What analytical techniques are most reliable for characterizing this compound in complex matrices?

  • Methodological Answer : A combination of chromatographic and spectroscopic methods is essential:

  • HPLC-UV/Vis : Use a C18 column with mobile phases like acetonitrile/water (acidified with 0.1% formic acid) for retention time consistency.
  • Mass Spectrometry (LC-MS) : Electrospray ionization (ESI) in positive mode detects the molecular ion peak ([M+H]+^+) and fragmentation patterns.
  • NMR Spectroscopy : 1H^1 \text{H}-NMR in DMSO-d6_6 resolves methyl and sulfonamide proton signals, while 19F^{19} \text{F}-NMR (if applicable) identifies fluorinated impurities.
    Cross-validation with FT-IR (sulfonamide S=O stretch at ~1150–1350 cm1^{-1}) ensures structural confirmation .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies should be conducted across pH 2–12 at 25°C and 40°C (to simulate accelerated degradation). Use buffered solutions (e.g., phosphate, citrate) and monitor degradation via HPLC. Sulfonamides are prone to hydrolysis under strongly acidic (pH < 3) or alkaline (pH > 10) conditions, leading to cleavage of the sulfonamide bond. Kinetic modeling (e.g., first-order decay) quantifies degradation rates, while Arrhenius plots predict shelf-life under storage conditions .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in coordination chemistry applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model molecular electrostatic potential (MESP) surfaces to identify nucleophilic/electrophilic sites. Molecular docking simulations (AutoDock Vina) assess binding affinities with metal ions (e.g., Zn2+^{2+}, Cu2+^{2+}) or biological targets. Comparative analysis with crystallographic data (e.g., Cambridge Structural Database) validates predicted bond angles and coordination geometries .

Q. How can researchers resolve contradictions in reported bioactivity data for sulfonamide derivatives like this compound?

  • Methodological Answer : Conduct a systematic review (PRISMA guidelines) to aggregate and critically appraise existing studies. Key steps:

  • Data Harmonization : Normalize bioactivity metrics (e.g., IC50_{50}, EC50_{50}) across studies.
  • Meta-Regression : Adjust for confounding variables (e.g., cell line variability, assay protocols).
  • Sensitivity Analysis : Exclude outliers or low-quality studies (assessed via Cochrane Risk of Bias Tool).
    Contradictions often arise from differences in experimental design (e.g., static vs. flow-through antimicrobial assays) .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

  • Methodological Answer : Use microcosm studies to simulate environmental compartments (soil, water):

  • Soil Adsorption : Batch experiments with varying organic matter content (e.g., OECD Guideline 106).
  • Photodegradation : Expose aqueous solutions to UV light (λ = 254 nm) and analyze by LC-MS/MS for transformation products.
  • Biodegradation : OECD 301F respirometry tests quantify microbial mineralization rates.
    Data should be modeled using QSARs (Quantitative Structure-Activity Relationships) to predict ecotoxicological endpoints .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in sulfonamide solubility data across literature sources?

  • Methodological Answer : Standardize solubility measurements via the "shake-flask" method (OECD 105) under controlled temperature (25°C ± 0.5) and ionic strength. Use saturated solutions filtered through 0.22 µm membranes, with quantification via UV spectrophotometry (λ = 254 nm). Report Hansen solubility parameters (δd_d, δp_p, δh_h) to contextualize solvent effects. Cross-reference with PubChem datasets to identify outliers .

Q. What protocols ensure reproducibility in sulfonamide-metal complex synthesis?

  • Methodological Answer : Adopt strict stoichiometric control (e.g., 1:1 molar ratio of sulfonamide:metal salt) and inert atmosphere (N2_2/Ar) to prevent oxidation. Characterize complexes via single-crystal XRD for definitive structural evidence. Report detailed reaction conditions (solvent, pH, stirring rate) and raw spectral data in supplementary materials to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.